molecular formula C7H12F3NO B13577353 (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine

Cat. No.: B13577353
M. Wt: 183.17 g/mol
InChI Key: WCFHFGFGUVXTPA-ZCFIWIBFSA-N
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Description

®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is a chiral amine compound with a unique structure that includes a trifluoromethyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a dihydropyran derivative using a chiral catalyst to introduce the trifluoromethyl group and the amine functionality . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Raney nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and various substituted amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is used as a building block for the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study the effects of trifluoromethylation on biological activity. It serves as a model compound for investigating the interactions of trifluoromethylated amines with biological targets .

Medicine

In medicinal chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is explored for its potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance .

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects . The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine distinguishes it from similar compounds. This group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m1/s1

InChI Key

WCFHFGFGUVXTPA-ZCFIWIBFSA-N

Isomeric SMILES

C1COCCC1[C@H](C(F)(F)F)N

Canonical SMILES

C1COCCC1C(C(F)(F)F)N

Origin of Product

United States

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